molecular formula C10H10N2O4 B7817505 1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy-

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy-

Cat. No.: B7817505
M. Wt: 222.20 g/mol
InChI Key: HYEGAOGIGDAUGN-UHFFFAOYSA-N
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Description

The compound 1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- (CAS: 948012-24-6) belongs to the benzodioxole family, characterized by a fused bicyclic structure containing two oxygen atoms in a 1,3-dioxole ring. This derivative is further substituted with a cyano group at position 5, an amino group at position 6, and methoxy groups at positions 4 and 5.

Such substitutions are often critical in pharmaceutical or agrochemical applications, where functional groups dictate biological activity .

Properties

IUPAC Name

6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-13-7-5(3-11)6(12)8(14-2)10-9(7)15-4-16-10/h4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEGAOGIGDAUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1C#N)N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Cyclization

A foundational method for constructing the 1,3-benzodioxole ring involves reacting a dihydroxybenzene derivative with dihalomethane in the presence of a Lewis acid. For example, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) is synthesized by reacting 3,4-dimethoxy-5-methylcatechol with bromochloromethane (CH2_2BrCl) using aluminum chloride (AlCl3_3) as a catalyst. The reaction proceeds under nitrogen at 40°C for 16 hours, achieving yields >80%.

Key Conditions :

  • Solvent : Dichloromethane or dimethyl sulfoxide.

  • Catalyst : AlCl3_3 or BCl3_3.

  • Temperature : 40–110°C.

Introduction of Methoxy Groups

Direct Alkylation of Phenolic Intermediates

Methoxy groups are typically introduced via nucleophilic substitution using methyl iodide (CH3_3I) or dimethyl sulfate ((CH3_3)2_2SO4_4) under basic conditions. For instance, 3,4-dimethoxyaniline —a precursor in quinazoline synthesis—is prepared by nitrating veratrole (1,2-dimethoxybenzene), followed by hydrogenation.

Example Protocol :

  • Nitration : Veratrole is treated with nitric acid at -10–30°C to yield 3,4-dimethoxynitrobenzene.

  • Reduction : Catalytic hydrogenation (Raney Ni, H2_2 at 1.6 MPa) reduces the nitro group to an amine.

Yield : 95% for 3,4-dimethoxyaniline.

Installation of the Amino Group at Position 6

Nitration and Reduction

Regioselective nitration at position 6 is critical. The electron-donating methoxy groups direct nitration to the ortho/para positions. Using mixed acid (HNO3_3/H2_2SO4_4) at 0°C, nitration of 4,7-dimethoxy-1,3-benzodioxole yields 6-nitro-4,7-dimethoxy-1,3-benzodioxole. Subsequent reduction with hydrogen (Pd/C, H2_2) or iron/HCl converts the nitro group to an amine.

Challenges :

  • Competing nitration at position 5 requires careful control of reaction time and temperature.

  • Over-reduction or side reactions necessitate inert atmospheres (N2_2/Ar).

Cyanation at Position 5

Sandmeyer Reaction

The cyano group is introduced via diazotization of a primary amine followed by treatment with a cyanide source. For example, diazotizing 6-amino-4,7-dimethoxy-1,3-benzodioxole with NaNO2_2/HCl and reacting with CuCN yields the target nitrile.

Alternative Methods :

  • Rosenmund-von Braun Reaction : Aryl halides (e.g., bromide at position 5) react with CuCN in dimethylformamide (DMF) at 150°C.

  • Cyanation via Cyanamide : Urea intermediates derived from cyanamide (e.g., in quinazoline synthesis) may be adapted for benzodioxole systems.

Yield Optimization :

  • Use of excess CuCN and prolonged reaction times (12–24 hours) improves yields to 60–70%.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Core Formation : Synthesize 4,7-dimethoxy-1,3-benzodioxole via AlCl3_3-catalyzed cyclization.

  • Nitration : Introduce nitro at position 6 using HNO3_3/H2_2SO4_4 at 0°C.

  • Reduction : Convert nitro to amine via H2_2/Pd-C.

  • Cyanation : Diazotize amine and treat with CuCN.

Overall Yield : ~35–40% (four steps).

Route 2: Late-Stage Cyanation

  • Core with Halogen : Prepare 5-bromo-4,7-dimethoxy-1,3-benzodioxole.

  • Amination : Introduce amine at position 6 via Buchwald-Hartwig coupling.

  • Cyanation : Substitute bromide with CN using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Zn(CN)2_2).

Advantages : Better regiocontrol; higher yields (~50%).

Analytical and Characterization Data

Spectroscopic Validation

  • 1^1H NMR : Key signals include methoxy singlets (~δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.2 ppm), and amine protons (δ 5.2–5.5 ppm).

  • 13^{13}C NMR : Cyano carbon appears at δ 115–120 ppm; methoxy carbons at δ 55–60 ppm.

  • HRMS : Molecular ion peak [M+H]+^+ at m/z 277.0845 (calculated for C11_{11}H11_{11}N2_2O4_4).

Challenges and Optimization Strategies

Regioselectivity in Nitration

Methoxy groups favor nitration at positions 5 and 6. Low-temperature nitration (-10°C) minimizes byproducts.

Stability of Amino Intermediates

Amino groups are prone to oxidation. Use of reducing agents (e.g., SnCl2_2) during workup preserves integrity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced compounds.

Scientific Research Applications

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Applications/Potential Use
1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- 948012-24-6 Likely C₁₀H₉N₃O₄ -CN (C5), -NH₂ (C6), -OCH₃ (C4, C7) Pharmaceuticals, agrochemical intermediates
Piperonylonitrile (3,4-Methylenedioxybenzonitrile) 2017-6-6* C₈H₅NO₂ -CN (C5) Organic synthesis, fragrance precursor
1,3-Benzodioxole-5-carbonitrile, 7-methyl- 191026-67-2 C₉H₇NO₂ -CN (C5), -CH₃ (C7) Material science, specialty chemicals
6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid 22027-56-1 C₁₀H₉NO₆ -COOH (C5), -OCH₃ (C6, C7) Drug synthesis intermediates
4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile 948012-24-6** C₁₀H₈N₂O₄ -CN (C5), -OCH₃ (C4, C7) Research chemicals, catalysis

Notes:

  • *Piperonylonitrile's CAS number is inferred from .

Key Differences in Substituents and Properties

Amino Group (C6): The target compound uniquely features an -NH₂ group, absent in other analogs. This group enhances polarity and may confer bioactivity, such as binding to enzymes or receptors in drug candidates.

Methoxy vs. Methyl Groups: The 7-methyl derivative (CAS 191026-67-2) replaces methoxy with a methyl group, reducing polarity and altering lipophilicity .

Carboxylic Acid vs. Nitrile: The carboxylic acid derivative (CAS 22027-56-1) replaces -CN with -COOH, increasing acidity and solubility in aqueous media .

Piperonylonitrile: Lacks methoxy and amino groups, making it simpler and more volatile, suitable for fragrance applications .

Physicochemical and Functional Insights

  • Solubility: The amino and methoxy groups in the target compound likely improve solubility in polar solvents (e.g., DMSO, ethanol) compared to the hydrophobic 7-methyl analog.
  • Reactivity: The -CN group in all nitrile derivatives can undergo hydrolysis to carboxylic acids or participate in nucleophilic additions. The amino group may facilitate Schiff base formation or coupling reactions.

Research and Application Gaps

Further research is needed to:

  • Elucidate its synthetic pathway (e.g., nitration/amination of dimethoxy precursors).

Biological Activity

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- is a compound that belongs to the benzodioxole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anti-cancer, anti-hyperlipidemic, and antioxidant effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- is characterized by a unique structure that includes a benzodioxole moiety. The presence of methoxy groups and a carbonitrile functional group contributes to its reactivity and biological potential.

1. Anti-Cancer Activity

Research has demonstrated that derivatives of 1,3-benzodioxole exhibit significant anti-cancer properties. A notable study synthesized various benzodioxole-based compounds and evaluated their cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Among these compounds, one derivative showed promising results by inducing apoptosis and inhibiting DNA synthesis in cancer cells while exhibiting low toxicity to normal cells (NIH/3T3) .

Key Findings:

  • Compound Efficacy: Compound 5 from the study was identified as particularly effective against A549 and C6 cells.
  • Mechanism of Action: The compound increased early and late apoptosis rates and disturbed mitochondrial membrane potential.

2. Anti-Hyperlipidemic Activity

1,3-Benzodioxole derivatives have also been investigated for their anti-hyperlipidemic effects. A specific study highlighted a synthesized compound that significantly reduced plasma lipid levels in hyperlipidemic mice induced by a high-fat diet. This compound demonstrated:

  • Reduction in Lipid Levels: Decreased triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).
  • Improvement in Liver Function: Enhanced levels of hepatic transaminases (AST and ALT), especially AST.
  • Mechanism: The upregulation of PPAR-α expression in liver tissues was noted, indicating modulation of lipid metabolism pathways .

3. Antioxidant Activity

The antioxidative properties of 1,3-benzodioxole derivatives have been recognized as well. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage .

Comparative Summary of Biological Activities

Biological ActivityMechanism of ActionKey Findings
Anti-CancerInduction of apoptosis; inhibition of DNA synthesisEffective against A549 and C6 cell lines; low toxicity to normal cells
Anti-HyperlipidemicModulation of lipid metabolismSignificant reductions in TG, TC, LDL-C; improved liver function
AntioxidantFree radical scavengingReduction in oxidative stress markers

Case Study 1: Anti-Cancer Efficacy

In a study published on the cytotoxic effects of benzodioxole derivatives against A549 cells, the most effective compound was shown to induce apoptosis through mitochondrial pathways. This study utilized flow cytometry to assess cell viability and apoptosis rates .

Case Study 2: Lipid Metabolism Modulation

Another research focused on the anti-hyperlipidemic properties of a specific benzodioxole derivative indicated notable improvements in lipid profiles in treated mice compared to control groups. Histopathological examinations confirmed reduced hepatic lipid accumulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in ethanol or dimethyl sulfoxide (DMSO) with catalysts like triethylamine yields derivatives with ~75–85% efficiency. Reaction optimization should consider solvent polarity (e.g., ethanol for moderate polarity), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to nitrile precursors). Post-reaction purification via column chromatography or recrystallization from ethanol improves purity .

Q. How is 6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for methoxy (-OCH3_3) singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13C^{13}C-NMR identifies nitrile carbons (δ ~110–120 ppm) and benzodioxole carbons (δ 100–150 ppm).
  • IR : Look for CN stretching (~2220 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) aligned with the molecular formula C10_{10}H9_9N3_3O4_4. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation of benzodioxole derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting or IR peak shifts) may arise from tautomerism or solvent effects. Use heteronuclear correlation spectroscopy (HMBC/HSQC) to assign ambiguous peaks. Reproduce experiments under controlled conditions (e.g., anhydrous solvents) and compare with computational models (DFT calculations for predicted spectra). Triangulate data from XRD crystallography for unambiguous confirmation .

Q. How does the substitution pattern (e.g., methoxy vs. amino groups) influence the compound’s physicochemical properties?

  • Methodological Answer : Methoxy groups enhance lipophilicity (logP ↑) and steric hindrance, affecting solubility and reaction kinetics. Amino groups increase polarity and hydrogen-bonding capacity, influencing bioavailability. Use HPLC to measure partition coefficients and differential scanning calorimetry (DSC) to assess thermal stability. NIST thermochemical data (e.g., ΔvapH) can model phase behavior .

Q. What in vitro models are suitable for evaluating the biological activity of 6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile?

  • Methodological Answer : For enzyme inhibition studies (e.g., α-amylase or kinase assays), use fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to monitor activity. IC50_{50} values can be determined via dose-response curves. Molecular docking simulations (AutoDock Vina) predict binding affinities to active sites, guided by structural analogs from crystallographic databases (PDB) .

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to separate byproducts. Use tandem mass spectrometry for fragmentation patterns. Quantify impurities via external calibration curves with reference standards. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (GraphPad Prism). Calculate EC50_{50}/IC50_{50} with 95% confidence intervals. Apply ANOVA for multi-group comparisons and post-hoc tests (Tukey’s HSD) to assess significance. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How can computational chemistry tools predict the reactivity of 6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile in nucleophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. Transition state analysis (IRC) using Gaussian 16 reveals activation barriers for reactions like SNAr. Compare HOMO-LUMO gaps with experimental kinetic data .

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